2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine
CAS No.: 691841-02-8
Cat. No.: VC5499228
Molecular Formula: C10H14ClN3O2
Molecular Weight: 243.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 691841-02-8 |
|---|---|
| Molecular Formula | C10H14ClN3O2 |
| Molecular Weight | 243.69 |
| IUPAC Name | 2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C10H11N3O/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
| Standard InChI Key | NNXNVVOFSJBGBV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=NO2)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine (CAS No. 691841-02-8) belongs to the 1,2,4-oxadiazole family, a class of nitrogen-oxygen heterocycles known for their stability and diverse reactivity. The compound’s structure comprises:
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A 1,2,4-oxadiazole core (a five-membered ring with two nitrogen atoms and one oxygen atom).
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A phenyl substituent at the 5-position of the oxadiazole ring.
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An ethanamine side chain (-CH2-CH2-NH2) at the 3-position.
The presence of the phenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClN3O2 |
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine |
| SMILES Notation | NC[C]C1=NOC(=N1)C2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CCN |
The compound’s solubility in polar solvents is likely moderate due to the amine group, while the aromatic ring may contribute to limited water solubility.
Synthesis and Preparation
Challenges in Synthesis
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